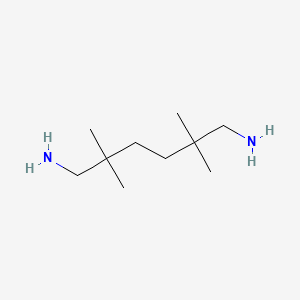

2,2,5,5-Tetramethylhexane-1,6-diamine

Description

Properties

CAS No. |

54799-05-2 |

|---|---|

Molecular Formula |

C10H24N2 |

Molecular Weight |

172.31 g/mol |

IUPAC Name |

2,2,5,5-tetramethylhexane-1,6-diamine |

InChI |

InChI=1S/C10H24N2/c1-9(2,7-11)5-6-10(3,4)8-12/h5-8,11-12H2,1-4H3 |

InChI Key |

ZOTWBKLOUSKOGN-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(CCC(C)(C)CN)CN |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2,5,5-Tetramethylhexane-1,6-diamine typically involves the hydrogenation of a precursor compound. One common method is the hydrogenation of 2,2,5,5-tetramethylhexane-1,6-dinitrile. The reaction is carried out under high pressure and temperature in the presence of a catalyst such as Raney nickel or cobalt. The reaction conditions are carefully controlled to ensure complete conversion of the nitrile groups to amine groups.

Industrial Production Methods: In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the continuous hydrogenation of the dinitrile precursor in a reactor, with the catalyst being regenerated periodically to maintain its activity. The product is then purified through distillation or crystallization to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions: 2,2,5,5-Tetramethylhexane-1,6-diamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding imines or nitriles.

Reduction: It can be further reduced to form secondary or tertiary amines.

Substitution: The amine groups can participate in nucleophilic substitution reactions, forming amides, ureas, or other derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like acyl chlorides or isocyanates are used for forming amides and ureas, respectively.

Major Products:

Oxidation: Imines or nitriles.

Reduction: Secondary or tertiary amines.

Substitution: Amides, ureas, or other derivatives.

Scientific Research Applications

Chemistry: 2,2,5,5-Tetramethylhexane-1,6-diamine is used as a building block in organic synthesis. Its unique structure makes it a valuable intermediate in the synthesis of complex molecules, including pharmaceuticals and agrochemicals.

Biology: In biological research, the compound is used to study the effects of branched-chain diamines on cellular processes. It can also serve as a ligand in the formation of metal complexes for biochemical studies.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of drugs targeting specific enzymes or receptors. Its amine groups allow for the formation of hydrogen bonds, which can enhance the binding affinity of drug molecules.

Industry: In the industrial sector, this compound is used as a curing agent for epoxy resins and as a cross-linking agent in the production of polymers. Its ability to form stable bonds with other molecules makes it valuable in the manufacture of high-performance materials.

Mechanism of Action

The mechanism of action of 2,2,5,5-Tetramethylhexane-1,6-diamine involves its interaction with various molecular targets. The compound’s amine groups can form hydrogen bonds with proteins, enzymes, or receptors, affecting their activity. In the case of epoxy resins, the amine groups react with epoxide groups to form cross-linked networks, enhancing the material’s mechanical properties.

Comparison with Similar Compounds

Structural and Functional Properties

The following table summarizes key differences between 2,2,5,5-Tetramethylhexane-1,6-diamine and related diamines:

Reactivity and Crosslinking Efficiency

- This compound : The primary amines enable robust participation in carbodiimide-mediated crosslinking (e.g., EDC/NHS systems). Its branched structure may allow "bridge effects," forming crosslinks of variable lengths to enhance material stability, akin to polyamines like neomycin .

- 1,6-Hexane diamine (HDA) : A linear counterpart with high reactivity in crosslinking. Used in bioprosthetic heart valve stabilization, HDA improves collagen network integrity but lacks enzymatic inhibition properties compared to neomycin .

- Trimethyl hexamethylene diamine : Similar branching but with fewer methyl groups, this compound may exhibit lower thermal stability due to reduced steric hindrance compared to the tetramethyl variant .

Material Performance in Polymers

- Branched vs. Linear Diamines : Branched diamines like this compound can increase polymer rigidity and reduce crystallinity, similar to bio-based diamines with aliphatic side chains .

- Fluorinated Analogues : 2,2,3,3,4,4,5,5-Octafluorohexane-1,6-diamine () exhibits distinct hydrophobicity and chemical inertness, making it suitable for fluoropolymer synthesis, unlike the methyl-substituted target compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.